BenchChemオンラインストアへようこそ!

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Ferroptosis inhibition Regioisomer potency differentiation Liproxstatin chemotype

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172351-24-4, molecular formula C19H21ClN4, molecular weight 340.8 g/mol) is a spiroquinoxaline derivative in which a 4‑chlorobenzylamino substituent is attached at the 3′‑position of the 1′H‑spiro[piperidine‑4,2′‑quinoxaline] core. This compound belongs to the liproxstatin chemotype—a class of small-molecule inhibitors of ferroptosis —and is routinely supplied at ≥95% purity for research use.

Molecular Formula C19H21ClN4
Molecular Weight 340.8 g/mol
CAS No. 1172351-24-4
Cat. No. B1418221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
CAS1172351-24-4
Molecular FormulaC19H21ClN4
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4N2
InChIInChI=1S/C19H21ClN4/c20-15-7-5-14(6-8-15)13-22-18-19(9-11-21-12-10-19)24-17-4-2-1-3-16(17)23-18/h1-8,21,24H,9-13H2,(H,22,23)
InChIKeyUOGTYRFKIGGTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172351-24-4): Structural Identity, Research-Grade Purity, and the Chlorine-Regioisomer Differentiation That Drives Procurement Decisions


N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172351-24-4, molecular formula C19H21ClN4, molecular weight 340.8 g/mol) is a spiroquinoxaline derivative in which a 4‑chlorobenzylamino substituent is attached at the 3′‑position of the 1′H‑spiro[piperidine‑4,2′‑quinoxaline] core . This compound belongs to the liproxstatin chemotype—a class of small-molecule inhibitors of ferroptosis [1]—and is routinely supplied at ≥95% purity for research use . Its defining structural feature is the para‑chloro substitution on the benzyl ring, which distinguishes it from the meta‑chloro regioisomer Liproxstatin‑1 (CAS 950455‑15‑9) [2].

Why Generic Substitution Fails for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine: Lessons from Chlorine Regioisomerism in Ferroptosis Probe Molecules


Within the liproxstatin chemical series, small modifications to the benzyl substituent can redirect pharmacological selectivity between necroptosis and ferroptosis pathways [1]. The 4‑chlorobenzyl analogue is explicitly cited in the foundational spiroquinoxaline patent family, yet no bioactivity data have been published for this specific regioisomer, whereas the 3‑chlorobenzyl isomer Liproxstatin‑1 has well‑characterized ferroptosis IC50 values of 22–38 nM . Because chlorine substitution position on the aromatic ring can affect electron density, lipophilicity, and target‑site complementarity, substituting the 4‑chloro compound with the 3‑chloro analogue—or with a non‑chlorinated benzyl derivative—without experimental validation risks altering potency, selectivity, and pharmacokinetic behaviour in a manner that cannot be predicted from class‑level data alone [1].

Quantitative Evidence Guide for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine: Where Structural Distinction Creates Measurable Differentiation


Chlorine Regioisomerism: 4‑Cl vs. 3‑Cl Substitution Defines a Structurally Distinct Chemical Entity with Potentially Divergent Target Engagement

The target compound bears a chlorine atom at the para position of the benzyl ring, whereas the closest pharmacologically characterized analogue, Liproxstatin‑1, bears a chlorine at the meta position [1]. In the broader spiroquinoxaline patent, the general formula (I) encompasses both 3‑ and 4‑chlorobenzyl variants, implying that the inventors regarded the substitution position as relevant to biological activity [2]. Although no direct head‑to‑head ferroptosis IC50 comparison has been published, the meta‑chloro isomer Liproxstatin‑1 inhibits ferroptotic cell death with an IC50 of 22 nM in cell‑free assays and approximately 38 nM in mouse embryonic fibroblasts . The para‑chloro compound remains uncharacterized in the public domain, making it a structurally distinct probe molecule whose activity profile cannot be assumed identical to that of the meta isomer [2].

Ferroptosis inhibition Regioisomer potency differentiation Liproxstatin chemotype

Patent‑Cited Structural Novelty: CAS 1172351‑24‑4 Is Explicitly Acknowledged as a Commercially Available Spiroquinoxaline with Undisclosed Biological Utility

The U.S. patent US 9,802,956 B2 explicitly lists CAS 1172351‑24‑4 among three spiroquinoxaline compounds that were commercially available prior to the invention but for which no synthesis or utility had been disclosed [1]. The patent inventors present their novel spiroquinoxaline derivatives as improved inhibitors of non‑apoptotic regulated cell death (including ferroptosis and necroptosis), indicating that the previously known 4‑chlorobenzyl compound was not part of the inventive advance [1]. Consequently, the 4‑chloro compound occupies a unique niche: it is a publicly disclosed, purchasable spiroquinoxaline that predates—and is structurally distinct from—the optimized liproxstatin series.

Non‑apoptotic regulated cell death Spiroquinoxaline patent family Chemical novelty

Physicochemical Differentiation: Para‑Chloro Substitution Predictably Alters LogP and Electronic Parameters Relative to Meta‑Chloro and Unsubstituted Analogues

Although experimentally measured LogP values for the target compound have not been published, the Hammett substituent constant for a para‑chloro group (σp = +0.23) differs from that for a meta‑chloro group (σm = +0.37) [1]. This difference predicts that the 4‑chlorobenzyl analogue is slightly less electron‑withdrawing than the 3‑chlorobenzyl analogue, which can influence hydrogen‑bonding capacity, metabolic stability, and passive membrane permeability in a manner distinct from the meta isomer. In liproxstatin‑class molecules, such subtle electronic variations have been shown to modulate selectivity between ferroptosis and necroptosis pathways [2].

Lipophilicity (LogP) Hammett substituent constants Drug‑likeness optimization

Best‑Fit Research and Industrial Application Scenarios for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (CAS 1172351-24-4)


Structure–Activity Relationship (SAR) Exploration of Ferroptosis‑Necroptosis Selectivity Switches

The para‑chloro regioisomer is chemically authenticated and commercially available, yet its ferroptosis and necroptosis activities remain uncharacterized [1]. Research groups investigating how benzyl‑substituent position tunes selectivity between these two non‑apoptotic cell‑death pathways can procure this compound as a structurally defined tool molecule, generate primary IC50 data, and directly compare the results with published values for the meta‑chloro isomer Liproxstatin‑1 (ferroptosis IC50 = 22–38 nM) .

Negative Control or Reference Standard in Liproxstatin‑Based Target‑Validation Assays

Because the patent literature explicitly distinguishes this compound as a prior‑art spiroquinoxaline separate from the optimized liproxstatin derivatives [1], researchers can use it as a structurally matched but pharmacologically unoptimized control in cellular assays designed to confirm on‑target ferroptosis inhibition by Liproxstatin‑1 or related analogues. Its procurement from a commercial source with defined purity (≥95%) ensures batch‑to‑batch consistency for reproducible control experiments .

Synthetic Intermediate for Diversified Spiroquinoxaline Libraries

The free piperidine NH and the 3′‑amine in the spiroquinoxaline core offer two orthogonal derivatization handles [1]. Medicinal chemistry teams seeking to construct focused libraries of ferroptosis inhibitors can use this compound as a starting scaffold, introducing substituents at either reactive site to explore chemical space not covered by the existing liproxstatin patent family.

Physicochemical Profiling of Regioisomeric Pairs to Guide Lead Optimization

The pair of para‑chloro (CAS 1172351‑24‑4) and meta‑chloro (CAS 950455‑15‑9) regioisomers enables systematic measurement of how chlorine position affects LogP, aqueous solubility, metabolic stability, and permeability [2]. Such head‑to‑head physicochemical comparisons support rational design of backup compounds with improved drug‑like properties while retaining the spiroquinoxaline pharmacophore.

Quote Request

Request a Quote for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.